REACTION_CXSMILES
|
[C-]#N.[K+].[C:4](=[O:7])([O-])[O-:5].[NH4+].[NH4+].[F:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[CH:14]=O.Cl.[NH:20]1CC(=O)NC1=O.[OH-].[Na+]>O.CCO>[NH2:20][CH:14]([C:13]1[CH:16]=[CH:17][CH:18]=[C:11]([F:10])[CH:12]=1)[C:4]([OH:5])=[O:7] |f:0.1,2.3.4,8.9|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to the reaction
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen atmosphere for 17 hours
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C
|
Type
|
CUSTOM
|
Details
|
The resulting hydantoin was collected
|
Type
|
WASH
|
Details
|
rinsed with cold water and vacuum
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
giving 3.59 of an off-white solid
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)O)C1=CC(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C-]#N.[K+].[C:4](=[O:7])([O-])[O-:5].[NH4+].[NH4+].[F:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[CH:14]=O.Cl.[NH:20]1CC(=O)NC1=O.[OH-].[Na+]>O.CCO>[NH2:20][CH:14]([C:13]1[CH:16]=[CH:17][CH:18]=[C:11]([F:10])[CH:12]=1)[C:4]([OH:5])=[O:7] |f:0.1,2.3.4,8.9|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to the reaction
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen atmosphere for 17 hours
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C
|
Type
|
CUSTOM
|
Details
|
The resulting hydantoin was collected
|
Type
|
WASH
|
Details
|
rinsed with cold water and vacuum
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
giving 3.59 of an off-white solid
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)O)C1=CC(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |